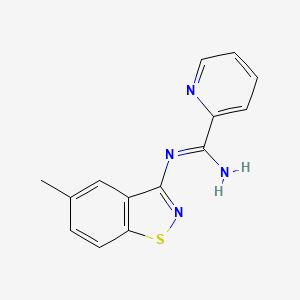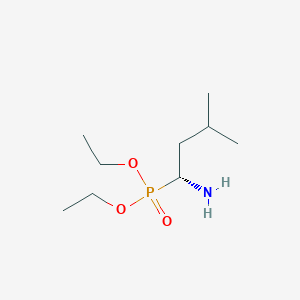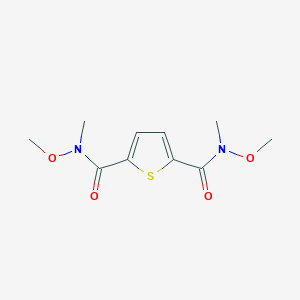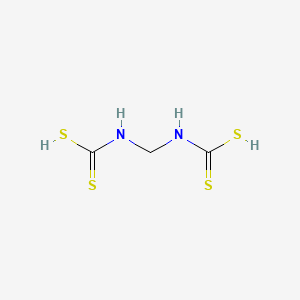
Carbamodithioic acid, methylenebis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamodithioic acid, methylenebis- is an organic compound with the molecular formula C3H6N2S4. It is a member of the dithiocarbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and industry. This compound is characterized by the presence of two dithiocarbamate groups linked by a methylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, methylenebis- can be synthesized through the reaction of carbon disulfide with primary or secondary amines in the presence of a base. One common method involves the reaction of carbon disulfide with dimethylamine in the presence of sodium hydroxide to form dimethyldithiocarbamate, which is then reacted with formaldehyde to produce the desired compound .
Industrial Production Methods
In industrial settings, the production of carbamodithioic acid, methylenebis- typically involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through various techniques such as distillation, crystallization, and filtration to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Carbamodithioic acid, methylenebis- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: Reduction reactions can convert it into thiols and other reduced sulfur species.
Substitution: It can participate in substitution reactions where the dithiocarbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include disulfides, thiols, and various substituted dithiocarbamates .
科学的研究の応用
作用機序
The mechanism of action of carbamodithioic acid, methylenebis- involves its interaction with metal ions and proteins. The dithiocarbamate groups can chelate metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to antimicrobial and antifungal effects . Additionally, the compound can interact with thiol groups in proteins, altering their structure and function .
類似化合物との比較
Similar Compounds
Carbamodithioic acid, ammonium salt: Similar in structure but contains an ammonium ion instead of a methylene bridge.
Carbamodithioic acid, dimethyl ester: Contains ester groups instead of the methylene bridge.
Carbamodithioic acid, dibutyl ester: Contains butyl groups instead of the methylene bridge.
Uniqueness
Carbamodithioic acid, methylenebis- is unique due to its methylene bridge, which provides distinct chemical properties and reactivity compared to other dithiocarbamates. This structural feature allows it to form stable complexes with metal ions and enhances its ability to act as a ligand in coordination chemistry .
特性
CAS番号 |
144506-62-7 |
|---|---|
分子式 |
C3H6N2S4 |
分子量 |
198.4 g/mol |
IUPAC名 |
(dithiocarboxyamino)methylcarbamodithioic acid |
InChI |
InChI=1S/C3H6N2S4/c6-2(7)4-1-5-3(8)9/h1H2,(H2,4,6,7)(H2,5,8,9) |
InChIキー |
KZSJAGBYWSYWAK-UHFFFAOYSA-N |
正規SMILES |
C(NC(=S)S)NC(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)

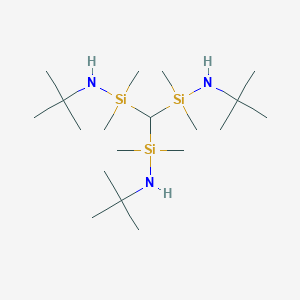
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)
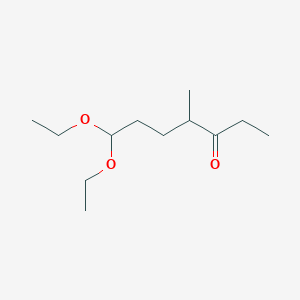
![N-[4-(4-cyclohexylidenecyclohexylidene)cyclohexylidene]hydroxylamine](/img/structure/B15162495.png)
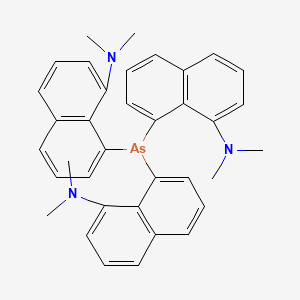
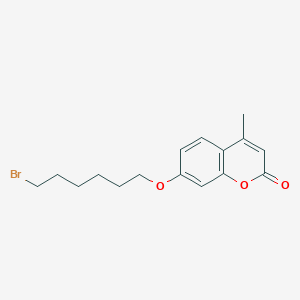
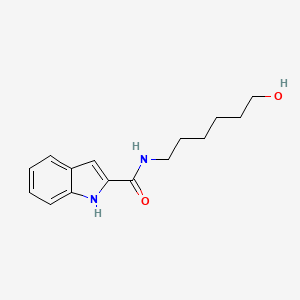
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
